Chlorhydrate de phénazopyridine

Vue d'ensemble

Description

- Il est couramment utilisé pour la gestion à court terme afin d'atténuer les symptômes associés à l'irritation des voies urinaires, tels que la brûlure et la douleur pendant la miction .

Chlorhydrate de Phénazopyridine: ) est un analgésique des voies urinaires. Il agit principalement sur la partie inférieure des voies urinaires, y compris la vessie et l'urètre.

Applications De Recherche Scientifique

- Phenazopyridine Hydrochloride finds applications in various fields:

Medicine: It provides symptomatic relief for urinary tract irritation.

Research: It serves as a tool to study urinary tract function and pain mechanisms.

Industry: Its use in pharmaceutical formulations and over-the-counter products is notable.

Safety and Hazards

Phenazopyridine Hydrochloride should be used with caution. It is advised to avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors/dust . Side effects can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia, as well as renal and hepatic toxicity .

Orientations Futures

Mécanisme D'action

Target of Action

Phenazopyridine hydrochloride primarily targets the mucosa of the urinary tract . It exerts a topical analgesic effect on this target, helping to relieve pain, burning, urgency, and frequency .

Mode of Action

It is known that the compound is excreted in the urine, where it exerts a topical analgesic effect on the mucosa of the urinary tract . This action helps to relieve symptoms such as pain, burning, urgency, and frequency .

Biochemical Pathways

Phenazopyridine hydrochloride has been found to interact with several kinases, including Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It forms strong H-bonds with the hinge region of the ATP-binding pocket of these kinases . Inhibition of the phosphatidyl-inositol/AKT pathway by phenazopyridine hydrochloride has been associated with increased autophagy .

Pharmacokinetics

Phenazopyridine hydrochloride is readily absorbed from the gastrointestinal tract . It is metabolized in the liver and other tissues . The compound is primarily excreted in the urine , which allows it to exert its topical analgesic effect on the mucosa of the urinary tract .

Result of Action

The primary result of the action of phenazopyridine hydrochloride is the relief of uncomfortable symptoms associated with lower urinary tract irritations . These irritations may be a result of infection, trauma, surgery, endoscopic procedures, or the insertion of instruments or urinary catheters . The relief of discomfort and pain provided by phenazopyridine hydrochloride can be particularly beneficial before antimicrobial therapy begins to take effect .

Analyse Biochimique

Biochemical Properties

Phenazopyridine hydrochloride acts as a local anesthetic in the urinary tract. It interacts with various biomolecules, including enzymes and proteins, to exert its effects. One of the primary interactions is with voltage-gated sodium channels, where it inhibits their activity, leading to a reduction in pain sensation . Additionally, phenazopyridine hydrochloride has been shown to interact with group A nerve fibers, further contributing to its analgesic properties .

Cellular Effects

Phenazopyridine hydrochloride influences cellular processes by exerting a topical analgesic effect on the mucosal lining of the urinary tract. This action helps to relieve pain, burning, urgency, and frequency of urination . It has also been observed to affect cell signaling pathways, particularly those involving voltage-gated sodium channels and nerve fibers . These interactions lead to a decrease in pain perception and provide symptomatic relief.

Molecular Mechanism

The molecular mechanism of phenazopyridine hydrochloride involves its binding interactions with biomolecules. It inhibits voltage-gated sodium channels, which are crucial for the transmission of pain signals . Additionally, phenazopyridine hydrochloride has been identified as a kinase inhibitor, affecting various kinases involved in cellular differentiation and autophagy . This inhibition leads to changes in gene expression and cellular metabolism, contributing to its analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, phenazopyridine hydrochloride exhibits temporal effects related to its stability and degradation. It is excreted in the urine, where it exerts its analgesic effect on the mucosa of the urinary tract . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that phenazopyridine hydrochloride can mask symptoms of underlying conditions, necessitating cautious use .

Dosage Effects in Animal Models

In animal models, the effects of phenazopyridine hydrochloride vary with different dosages. At therapeutic doses, it provides symptomatic relief from urinary tract discomfort. At high doses, phenazopyridine hydrochloride can exhibit toxic effects, including hepatotoxicity and rhabdomyolysis . These adverse effects highlight the importance of adhering to recommended dosages to avoid toxicity.

Metabolic Pathways

Phenazopyridine hydrochloride is metabolized in the liver, primarily through hydroxylation pathways . One of the major metabolites identified is 5-hydroxyl phenazopyridine, which accounts for a significant portion of the dose . The metabolism of phenazopyridine hydrochloride involves various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation.

Transport and Distribution

Phenazopyridine hydrochloride is transported and distributed within cells and tissues primarily through passive diffusion. It is excreted in the urine, where it exerts its analgesic effect on the mucosal lining of the urinary tract . The compound’s distribution is influenced by its chemical properties, including its solubility and molecular weight.

Subcellular Localization

Phenazopyridine hydrochloride localizes primarily in the urinary tract, where it exerts its analgesic effects. It targets the mucosal lining of the urinary tract, providing symptomatic relief from pain and discomfort . The compound’s localization is facilitated by its chemical structure, which allows it to interact with specific cellular compartments and organelles.

Méthodes De Préparation

- Le chlorhydrate de phénazopyridine est une poudre cristalline rougeâtre à violette, inodore.

- Il exerce un effet analgésique local sur la muqueuse des voies urinaires.

- les voies de synthèse spécifiques et les méthodes de production industrielle ne sont pas largement documentées dans les sources disponibles .

Analyse Des Réactions Chimiques

- Le chlorhydrate de phénazopyridine ne subit pas de transformations chimiques importantes.

- Il est principalement utilisé pour ses propriétés analgésiques locales plutôt que pour sa réactivité dans les réactions chimiques.

- Les réactifs et les conditions courants liés à sa synthèse ne sont pas bien documentés.

Applications de la recherche scientifique

- Le this compound trouve des applications dans divers domaines:

Médecine: Il procure un soulagement symptomatique de l'irritation des voies urinaires.

Recherche: Il sert d'outil pour étudier la fonction des voies urinaires et les mécanismes de la douleur.

Industrie: Son utilisation dans les formulations pharmaceutiques et les produits en vente libre est notable.

Mécanisme d'action

- La phénazopyridine est excrétée dans l'urine, où elle agit par voie topique.

- Elle apaise la muqueuse des voies urinaires, procurant un soulagement de la douleur.

- Les cibles moléculaires et les voies exactes impliquées restent un domaine de recherche en cours.

Comparaison Avec Des Composés Similaires

- La phénazopyridine se distingue par son effet analgésique local spécifique.

- Des composés similaires comprennent d'autres analgésiques urinaires (par exemple, la méthénamine) et des analgésiques (par exemple, l'acétaminophène).

Propriétés

IUPAC Name |

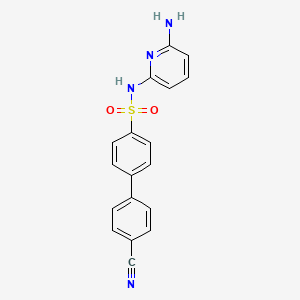

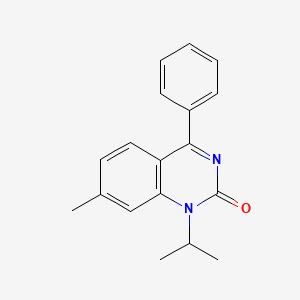

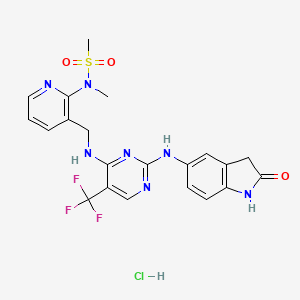

3-phenyldiazenylpyridine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPIHBUCMDKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5.ClH, C11H12ClN5 | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021118 | |

| Record name | Phenazopyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992) | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 68 °F (NTP, 1992) | |

| Record name | SID85273730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

136-40-3 | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Diamino-3-phenylazopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazopyridine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 136-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazopyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EWG668W17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

282 °F (NTP, 1992) | |

| Record name | PHENAZOPYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20870 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Phenazopyridine hydrochloride is an azo dye. []

ANone: Phenazopyridine hydrochloride has the molecular formula C11H11N5·HCl and a molecular weight of 245.71 g/mol. []

ANone: Yes, UV-Vis spectrophotometry studies have been conducted to determine the pKa value of PHCl, utilizing its absorbance characteristics at specific wavelengths. []

ANone: Research shows that PHCl can adsorb onto various silicate-based pharmaceutical adjuvants, like veegum, bentonite, kieselguhr, talc, and kaolin. [] The adsorption capacity is influenced by the type of adjuvant and pH levels mimicking those found in the stomach. For instance, veegum and bentonite exhibited higher adsorption capacities compared to others, particularly within the pH range of 2 to 4.

ANone: Yes, the adsorption of PHCl onto adjuvants, particularly bentonite, can affect its bioavailability. Studies in rats demonstrated that bentonite reduced both the rate and extent of PHCl absorption. [] This suggests that the choice of adjuvants during drug formulation could significantly impact the drug's overall effectiveness.

ANone: Based on the provided research papers, PHCl is primarily investigated for its therapeutic properties as a urinary tract analgesic. There is no evidence suggesting significant catalytic properties or applications for PHCl in the context of chemical reactions.

ANone: Yes, density functional theory (DFT) calculations have been employed to predict the stability of PHCl metabolites. [, ] This approach helps in identifying potential degradation products and understanding the drug's metabolic fate. For example, DFT calculations identified 2,3,6-triaminopyridine (TAP) as a highly probable degradation product of PHCl.

ANone: The provided research papers primarily focus on PHCl itself and do not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.

ANone: Research has explored PHCl stability under various conditions, including exposure to light and different pH levels. Studies have identified degradation products like pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenylpyridine-2,3,4,6-tetraamine, pyridine-2,3,6-triamine, and 2,6-diamino-1-(4-aminophenyl)pyridin-4(1H)-one formed through photochemical reactions. [] This highlights the importance of considering storage conditions and formulation strategies to maintain the drug's stability and efficacy.

ANone: Research suggests that the choice of diluents and binders during the formulation of PHCl granules significantly influences the drug's release characteristics and bioavailability. For instance, lactose combined with syrup (30%) proved to be the most effective diluent-binder combination for optimal drug release. [] Understanding these formulation aspects is crucial for developing stable and effective PHCl dosage forms.

ANone: The provided research papers primarily focus on the analytical methods, pharmacological properties, and toxicological aspects of PHCl. Information regarding specific SHE regulations or compliance is not extensively discussed.

ANone: PHCl is administered orally and is well-absorbed from the gastrointestinal tract. It is primarily excreted in the urine, giving it its characteristic orange-red color. [] While the research papers touch upon aspects like bioavailability and metabolite formation, a detailed analysis of PHCl's ADME profile is not explicitly provided.

ANone: The provided research papers do not delve into specific drug-transporter or drug-metabolizing enzyme interactions associated with PHCl.

ANone: Researchers have utilized animal models, particularly rats, to investigate the bioavailability and absorption characteristics of PHCl. [, ] These studies provide insights into how different formulations and adjuvants influence the drug's efficacy.

ANone: Phenazopyridine hydrochloride is not an antibiotic and does not possess any inherent antimicrobial activity. [] Consequently, the concept of resistance or cross-resistance is not applicable in this context.

ANone: While generally considered safe for short-term use, PHCl has been associated with several adverse effects. These include methemoglobinemia (a blood disorder), hemolytic anemia, and rare instances of liver toxicity. [, , , ] Overdose cases have also been reported, highlighting the importance of proper dosage and monitoring. []

ANone: Individuals with pre-existing liver or kidney conditions should exercise caution when using PHCl, as these conditions may increase the risk of adverse effects. []

ANone: Current research on PHCl mainly focuses on its use as an oral analgesic for urinary tract discomfort. The provided papers do not explore targeted drug delivery strategies for PHCl.

ANone: Researchers employ various analytical techniques to study PHCl.

- High-performance liquid chromatography (HPLC): This technique is widely used for separating and quantifying PHCl in various matrices, including plasma and pharmaceutical formulations. [, , , , ]

- UV-Vis spectrophotometry: This method leverages PHCl's light absorption properties for quantification and pKa determination. [, , , ]

- Ratio spectra derivative spectrophotometry: This technique enhances the sensitivity and selectivity of spectrophotometric measurements, allowing for the analysis of PHCl in complex mixtures. [, ]

- Chemometric methods: These statistical approaches, like principal component regression (PCR) and partial least squares (PLS), are coupled with spectrophotometry to analyze PHCl in multi-component mixtures. [, ]

- Thin-layer chromatography (TLC): This method is used for the qualitative and quantitative analysis of PHCl. []

ANone: Yes, electrochemical techniques have also been explored for PHCl determination.

- Amperometric detection: This method utilizes the electrochemical oxidation of PHCl at a glassy carbon electrode for its detection in flowing streams. []

- Voltammetry: Specifically, square wave voltammetry, in conjunction with modified electrodes, has been successfully employed for sensitive and selective PHCl analysis. []

ANone: The provided research papers primarily focus on the pharmaceutical and toxicological aspects of PHCl. Information regarding its environmental impact, degradation pathways, or ecotoxicological effects is limited.

ANone: PHCl's dissolution and solubility can be influenced by factors such as pH, particle size, and the presence of excipients. A study utilizing a miniaturized powder dissolution apparatus demonstrated that PHCl exhibits pH-dependent solubility, and its dissolution rate can be used to estimate particle size. [] This highlights the importance of considering these factors during drug formulation and manufacturing processes.

ANone: Yes, researchers prioritize the validation of analytical methods used for PHCl determination. This typically involves assessing parameters like linearity, accuracy, precision, sensitivity, specificity, and robustness, following guidelines set by organizations like the International Council for Harmonisation (ICH). [, , , , , , , ] Validated methods ensure the reliability and accuracy of PHCl measurements in various matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

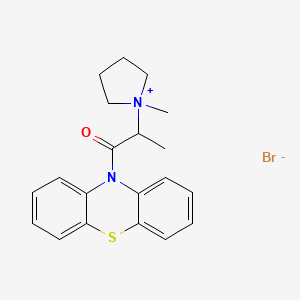

![(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate](/img/structure/B1679708.png)